1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
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Overview
Description
1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes both fluoro and trifluoromethyl groups attached to a pyridine ring. These functional groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is reacted with fluorinating agents under controlled conditions . For instance, the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium at low temperatures can yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, the choice of solvents and catalysts is optimized to enhance reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
- 1-(5/6-Fluoropyridin-3-yl)ethan-1-one
Uniqueness: 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making the compound more reactive and selective in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H5F4NO |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
ZZHPPHKSAKKCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)C(F)(F)F)F |
Origin of Product |
United States |
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